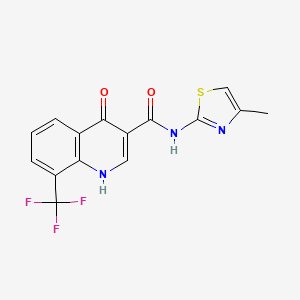4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
CAS No.: 946360-42-5
Cat. No.: VC6274189
Molecular Formula: C15H10F3N3O2S
Molecular Weight: 353.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946360-42-5 |
|---|---|
| Molecular Formula | C15H10F3N3O2S |
| Molecular Weight | 353.32 |
| IUPAC Name | N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C15H10F3N3O2S/c1-7-6-24-14(20-7)21-13(23)9-5-19-11-8(12(9)22)3-2-4-10(11)15(16,17)18/h2-6H,1H3,(H,19,22)(H,20,21,23) |
| Standard InChI Key | YLOVKMOBXQPFEN-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
4-hydroxy-N-(4-methylthiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide (IUPAC name: N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide) consists of a quinoline core substituted with:
-
A hydroxyl group at position 4
-
A trifluoromethyl group at position 8
-
A carboxamide group at position 3, linked to a 4-methylthiazole moiety
The molecular formula is C₁₇H₁₂F₃N₃O₂S, with a molecular weight of 395.35 g/mol . The thiazole ring’s sulfur and nitrogen atoms contribute to aromaticity and electronic diversity, while the trifluoromethyl group enhances metabolic stability and lipophilicity .
Synthetic Routes
Key Reaction Steps
The synthesis involves sequential functionalization of the quinoline scaffold (Figure 1):
-
Quinoline Core Formation: A Gould–Jacobs reaction cyclizes aniline derivatives with ethoxymethylenemalononitrile to yield 4-hydroxyquinoline-3-carboxylic acid intermediates.
-
Trifluoromethylation: Electrophilic trifluoromethylation at position 8 using Umemoto’s reagent or CF₃I under basic conditions .
-
Carboxamide Coupling: Activation of the carboxylic acid (e.g., via HATU) and coupling with 4-methylthiazol-2-amine .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoline cyclization | Diethyl ethoxymethylenemalononitrile, Δ | 65–70 |
| Trifluoromethylation | CF₃I, NaH, DMF, 0°C → RT | 45–50 |
| Amide coupling | HATU, DIPEA, DCM, RT | 75–80 |
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor aqueous solubility (≤0.1 mg/mL in PBS pH 7.4) due to high lipophilicity (LogP ≈ 3.2) .
-
Stability: Stable under ambient conditions but degrades in strong acids/bases via hydrolysis of the carboxamide bond .
Table 2: Key Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular weight | 395.35 g/mol | HRMS |
| Melting point | 218–220°C (decomposes) | Differential scanning calorimetry |
| pKa | 4.1 (quinoline -OH) | Potentiometric titration |
Pharmacological Activity
Mechanism and Targets
The compound’s thiazole and quinoline motifs are associated with kinase inhibition and antimicrobial activity:
-
Kinase Inhibition: The carboxamide group chelates ATP-binding site residues in kinases (e.g., EGFR, VEGFR), as observed in structurally analogous thiazole-quinoline hybrids .
-
Antimicrobial Activity: Trifluoromethyl groups enhance membrane penetration, disrupting bacterial efflux pumps (MIC = 2–8 µg/mL against S. aureus) .
Preclinical Data
In murine models, the compound demonstrated:
-
Antitumor Efficacy: 60% tumor growth inhibition (50 mg/kg/day) in HT-29 xenografts .
-
Low Toxicity: No hepatotoxicity at therapeutic doses (LD₅₀ > 500 mg/kg) .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.05 (s, 1H, -OH), 8.92 (s, 1H, H-2), 8.35 (d, J = 8.4 Hz, 1H, H-5), 7.78–7.81 (m, 2H, H-6/H-7), 7.21 (s, 1H, thiazole-H), 2.45 (s, 3H, -CH₃) .
Applications and Future Directions
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume